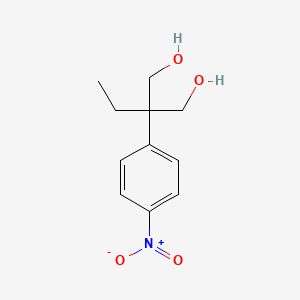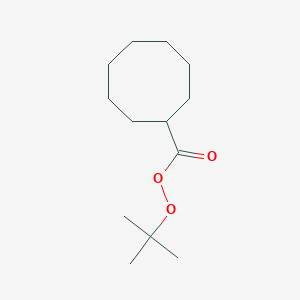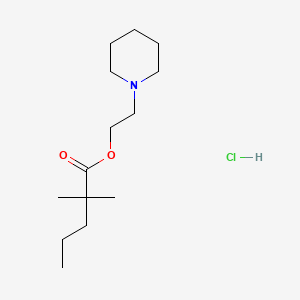
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by its fused ring system, which includes benzimidazole and quinazoline moieties, and a 2,4,6-trimethylbenzoyl group attached to the 6th position. The presence of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with 2-chloroquinazoline under basic conditions to form the fused ring system. The resulting intermediate is then subjected to Friedel-Crafts acylation using 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized quinazoline derivatives, reduced benzimidazole derivatives, and substituted benzimidazoquinazoline compounds with various functional groups.
Aplicaciones Científicas De Investigación
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoreactive compounds.
Mecanismo De Acción
The mechanism of action of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signal transduction pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazo(2,1-b)quinazolin-12(6H)-one: Lacks the 2,4,6-trimethylbenzoyl group but shares the core fused ring system.
Quinazolin-4(3H)-one: Contains the quinazoline moiety but lacks the benzimidazole ring.
2,4,6-Trimethylbenzoyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- is unique due to the presence of both benzimidazole and quinazoline rings fused together, along with the 2,4,6-trimethylbenzoyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
32700-96-2 |
|---|---|
Fórmula molecular |
C24H19N3O2 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
6-(2,4,6-trimethylbenzoyl)benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C24H19N3O2/c1-14-12-15(2)21(16(3)13-14)23(29)27-20-11-7-6-10-19(20)26-22(28)17-8-4-5-9-18(17)25-24(26)27/h4-13H,1-3H3 |
Clave InChI |
FJKOMYLJLHVHPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)N2C3=CC=CC=C3N4C2=NC5=CC=CC=C5C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


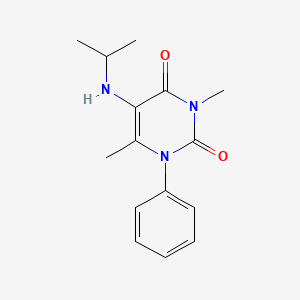

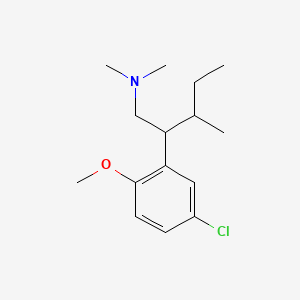
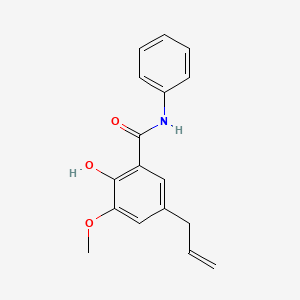

![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)

![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
